molecular formula C21H23ClN4O2 B2899126 8'-chloro-4'-oxo-N-(2-phenylethyl)-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide CAS No. 1251689-22-1

8'-chloro-4'-oxo-N-(2-phenylethyl)-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide

Cat. No.: B2899126
CAS No.: 1251689-22-1
M. Wt: 398.89
InChI Key: CQPQBCZVNHAJTM-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a piperidine ring and a quinazoline ring. These types of compounds are often found in pharmaceuticals and could have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, includes a spiro configuration, where two rings share a single atom. It also includes a carboxamide group, a chloro group, and a phenethyl group .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the carboxamide could undergo hydrolysis, and the chloro group could be displaced in a nucleophilic substitution reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, it might have a certain solubility in water or organic solvents, a specific melting point, etc .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Compounds with similar structures are often involved in interactions with enzymes or receptors in the body .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties .

Properties

IUPAC Name

8-chloro-4-oxo-N-(2-phenylethyl)spiro[1,3-dihydroquinazoline-2,4'-piperidine]-1'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O2/c22-17-8-4-7-16-18(17)24-21(25-19(16)27)10-13-26(14-11-21)20(28)23-12-9-15-5-2-1-3-6-15/h1-8,24H,9-14H2,(H,23,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPQBCZVNHAJTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC3=C(C=CC=C3Cl)C(=O)N2)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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